molecular formula C8H6N2O2 B096356 6-Hydroxyquinazolin-4(3H)-one CAS No. 16064-10-1

6-Hydroxyquinazolin-4(3H)-one

Cat. No.: B096356
CAS No.: 16064-10-1
M. Wt: 162.15 g/mol
InChI Key: QJRNXXLTDWMENM-UHFFFAOYSA-N
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Description

6-Hydroxyquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacological Applications : 6-Hydroxyquinazolin-4(3H)-one derivatives are important pharmacophores used in various biological activities. Their effectiveness depends on the nature and position of their substituents. A study focused on the nitration reaction centers of 4-hydroxyquinazoline for electrophilic attack, emphasizing the role of these compounds in pharmacology (Makhloufi et al., 2018).

  • Anti-HIV Activity : Derivatives of this compound, particularly 1-hydroxypyrido[2,3-d]pyrimidin-2(1H)-ones, have shown remarkable anti-HIV potency. These compounds were found to be selective HIV integrase inhibitors, indicating their potential in HIV treatment (Gao et al., 2017).

  • Antifungal Applications : A novel group of 6-iodoquinazolin-4(3H)-one derivatives exhibited promising fungicidal activities. These compounds were synthesized using various nitrogen nucleophiles and tested for their antifungal properties (El-Hashash et al., 2015).

  • Inhibitors of HIV-1 Reverse Transcriptase-Associated RNase H and Integrase : Some 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives were found to be effective inhibitors of HIV-1 RNase H activity. This demonstrates the potential of these compounds in HIV treatment (Gao et al., 2019).

  • Cancer Treatment Applications : 6-(bromomethyl)-2-methylquinazolin-4(3H)-one has been identified as an important intermediate in the treatment of colon and rectal cancers (Zheng-you, 2010).

  • Synthesis of Novel Derivatives : There are various methodologies for the synthesis of 3-substituted 4(3H)-quinazolinones, indicating the compound's versatility in chemical synthesis (Xiao et al., 2009).

  • Apoptosis Inducers and Anticancer Agents : Some 4-anilinoquinazolines, related to this compound, have been studied as potent apoptosis inducers and anticancer agents. These compounds have shown promise in various cancer models (Sirisoma et al., 2009).

  • Tautomerism and Conformation Studies : The tautomerism and conformation of 4-hydroxyquinazoline molecules were investigated, which is vital for understanding the chemical properties and reactions of these compounds (Polat & Yurdakul, 2011).

  • Anti-Inflammatory and Antimicrobial Activities : Novel 2-methylquinazolin-4(3H)-one derivatives with urea, thiourea, and sulphonamide functionalities showed significant anti-inflammatory and antimicrobial activities (Keche & Kamble, 2014).

  • Antifungal Bioactivities : 3-alkylquinazolin-4-one derivatives synthesized via phase transfer catalysis showed good antifungal activities, particularly against Fusarium oxysporum (Ouyang et al., 2006).

Properties

IUPAC Name

6-hydroxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRNXXLTDWMENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388732
Record name 6-Hydroxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16064-10-1
Record name 6-Hydroxy-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16064-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Hydroxyquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Dihydro-6-hydroxy-4-oxoquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-Hydroxy-4-quinazolone interact with biological systems, and what are the downstream effects?

A1: Research suggests that 6-Hydroxy-4-quinazolone and its derivatives, specifically 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone (QZOH-6), can inhibit nicotinamide adenine dinucleotide (NAD) dependent oxidations. [] This inhibition was observed in rat brain homogenate during the oxidation of tricarboxylic acid cycle substrates like L-glutamate and β-hydroxybutyrate. Interestingly, QZOH-6 did not affect the oxidation of NADH2 or succinate, indicating a degree of specificity in its action. [] This finding highlights its potential as a tool for studying NAD-dependent metabolic pathways.

Q2: What is the structural characterization of 6-Hydroxy-4-quinazolone?

A2: While the provided research excerpts do not explicitly detail the molecular formula, weight, or spectroscopic data of 6-Hydroxy-4-quinazolone, they provide valuable clues. The name itself suggests a quinazoline core structure with a hydroxyl group at the 6th position and a keto group at the 4th position. Further research in chemical databases or literature focusing on the synthesis and characterization of this compound would be needed to obtain detailed structural information.

Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of 6-Hydroxy-4-quinazolone derivatives?

A3: While the provided research doesn't delve deeply into SAR, the study mentioning 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone (QZOH-6) hints at the potential impact of substitutions on the quinazoline ring. [] Investigating how different substituents at various positions on the ring influence the inhibitory activity, potency, and selectivity towards specific NAD-dependent enzymes could be a promising area for future research. This information would be crucial for designing more potent and selective inhibitors for targeted therapeutic applications.

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